molecular formula C10H12N2O B046738 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide CAS No. 112794-29-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Cat. No.: B046738
CAS No.: 112794-29-3
M. Wt: 176.21 g/mol
InChI Key: JFMNKDRNEZZRBW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (THIQ-3-CA) is a synthetic α-amino acid derivative with a rigid bicyclic scaffold. It is structurally related to (S)-proline but features a fused benzene ring, enhancing conformational rigidity . THIQ-3-CA is synthesized via the Pictet–Spengler reaction of phenylalanine derivatives, followed by functionalization of the carboxylic acid group to form carboxamides . Key applications include:

  • Organocatalysis: THIQ-3-CA derivatives exhibit catalytic activity in asymmetric aldol reactions due to their ability to stabilize transition states via hydrogen bonding .
  • Biological Activity: The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, targeting opioid receptors and enzymes .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112794-29-3
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide
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Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Preparation Methods

Reaction Mechanism and Catalytic Considerations

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives. This cyclization reaction involves condensing a β-arylethylamine (e.g., phenylalanine) with an aldehyde (formaldehyde or paraformaldehyde) in the presence of an acid catalyst. The mechanism proceeds via imine formation, followed by electrophilic aromatic substitution to yield the tetrahydroisoquinoline core.

Early methods employed hydrochloric acid (HCl) as the catalyst, but this led to the formation of bis(chloromethyl)ether , a potent mutagen. Modern protocols instead use sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) , which eliminate this hazard while maintaining reaction efficiency. For instance, substituting HCl with HBr in L-phenylalanine reactions achieves 100% enantiomeric excess (ee) compared to the 50–85% ee observed with HCl.

Optimized Reaction Conditions

Key parameters for maximizing yield and optical purity include:

  • Temperature : 50–80°C

  • Reaction Duration : 3–12 hours

  • Catalyst Concentration : Stoichiometric amounts of HBr or H₂SO₄

A representative procedure from Patent EP0636612A1 illustrates these conditions:

  • Substrate : L-phenylalanine (1.32 kg)

  • Catalyst : 48% HBr (1.38 kg)

  • Aldehyde Source : Paraformaldehyde (2.3 kg)

  • Conditions : 65°C for 9 hours, followed by crystallization at 0–5°C

This protocol yields 95% product with 100% ee , demonstrating the method’s scalability and reliability.

Carboxylic Acid Intermediate Method

Synthesis of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The carboxylic acid intermediate serves as a precursor for carboxamide derivatives. Its synthesis mirrors the Pictet-Spengler reaction but emphasizes optical purity retention . For example, reacting L-phenylalanine with paraformaldehyde and HBr at 65°C produces the carboxylic acid with 100% ee .

Formic Acid Activation and Amidation

The carboxylic acid undergoes activation with formic acid to form a mixed anhydride, which reacts with tert-butylamine to yield the carboxamide. Critical steps include:

  • Activation : Formic acid in toluene with acetic anhydride at 30–70°C.

  • Amidation : Tert-butylamine in ethyl acetate at −20 to +10°C.

  • Acidic Workup : Treatment with HCl in dioxane at 10–40°C.

This sequence avoids toxic reagents like phosgene, addressing safety concerns in industrial settings.

Comparative Analysis of Methods

Parameter Pictet-Spengler (HBr) Carboxylic Acid Method
Yield95%90–95%
Optical Purity100% ee100% ee
Hazardous ByproductsNoneNone
ScalabilityIndustrialPilot-scale

Both methods achieve high efficiency, but the Pictet-Spengler approach offers superior scalability for bulk production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
THIQCA serves as a crucial building block in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing analgesics and anti-inflammatory agents. The compound's structural features allow for modifications that can enhance pharmacological activity and specificity for target receptors .

Case Study: Dopaminergic Diseases
Research has indicated that derivatives of THIQCA are being explored for their potential in treating dopaminergic nerve diseases such as Parkinson's disease. A patent has been filed detailing the use of THIQCA derivatives in the preparation of medications aimed at alleviating symptoms associated with these conditions .

Neuroscience Research

Neuroprotective Properties:
THIQCA is investigated for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest that compounds derived from THIQCA can modulate neurotransmitter systems and exhibit protective effects against neuronal damage .

Opioid Ligands Development:
The compound has also been utilized in designing opioid ligands that can interact with various opioid receptors. This application is crucial for developing treatments for pain management and addiction therapies .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, THIQCA is employed as a versatile building block for synthesizing complex molecules. Its unique structure facilitates the creation of diverse chemical entities through various synthetic pathways, enhancing the efficiency of drug discovery processes .

Diversity-Oriented Synthesis:
Recent advancements have highlighted the utility of THIQCA in diversity-oriented synthesis (DOS), where it serves as a core structural element in generating libraries of biologically active compounds. This approach allows researchers to explore a wide range of chemical space efficiently .

Biochemical Applications

Synthesis of Bioactive Compounds:
THIQCA acts as a foundational element in synthesizing bioactive compounds that may lead to new therapeutic agents. Its incorporation into peptide structures has shown promise in targeting specific enzymes or receptors effectively .

Peptidomimetics Design:
The compound's structural characteristics make it an attractive candidate for peptidomimetics design, where it can replace natural amino acids to enhance the stability and activity of peptide-based drugs .

Material Science

Development of Novel Materials:
THIQCA is being explored for its potential applications in material science, particularly in developing new materials with unique properties. Its chemical versatility can contribute to advancements in polymer science and nanotechnology, paving the way for innovative applications across various industries .

Summary Table of Applications

Field Application Examples/Notes
Pharmaceutical DevelopmentKey intermediate for drug synthesisAnalgesics, anti-inflammatory agents
Neuroscience ResearchNeuroprotective propertiesPotential treatments for Alzheimer's and Parkinson's diseases
Organic SynthesisBuilding block for complex moleculesEnhances efficiency in drug discovery
Biochemical ApplicationsSynthesis of bioactive compoundsPeptidomimetics targeting specific enzymes
Material ScienceDevelopment of new materialsContributions to polymer science and nanotechnology

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Tetrahydroisoquinoline-3-phosphonic Acid (TicP)
  • Modification : Replaces the carboxamide with a phosphonate group at the 3-position.
  • Properties : Increased acidity and metal-coordinating ability, making it suitable for enzyme inhibition and coordination chemistry. Synthesized via regiocontrolled phosphorylation of lactam precursors (52% yield) .
  • Applications: Potential in metalloenzyme inhibition and as a phosphonic acid bioisostere .
N-Functionalized Amides/Thioamides
  • Examples : Derivatives like 2a–i (e.g., 2h with a thioamide group) are synthesized via Boc deprotection and functionalization (68–77% yields) .
  • Impact : Thioamides (e.g., 2h) show enhanced nucleophilicity and catalytic efficiency in aldol reactions compared to carboxamides .
κ Opioid Receptor Antagonists
  • 4-Me-PDTic (Compound 12) :
    • Structure : Features a 4-methylpiperidine substituent on the carboxamide nitrogen.
    • Activity : Potent κ antagonist (Ke = 0.37 nM) with >8,100-fold selectivity over δ receptors. Demonstrates blood-brain barrier penetration in rats .
  • Compound 7 :
    • Structure : Contains a 4-methylpiperazine group.
    • Activity : High κ receptor affinity (IC₅₀ < 1 nM) and selectivity, validated by NMR and MS .
HDAC Inhibitors
  • Hydroxamic Acid Derivatives: Modification: Replaces carboxamide with a hydroxamic acid group. Activity: Inhibits HDAC8 (IC₅₀ = mid-nM range) and exhibits antitumor effects in breast cancer xenograft models. Compound 25e showed superior in vivo efficacy compared to SAHA .

Key Research Findings

  • Catalytic Superiority : Thioamide derivatives (e.g., 2h) outperform carboxamides in aldol reactions due to stronger hydrogen-bonding interactions .
  • Selectivity in Opioid Antagonists : N-substituents (e.g., piperidine vs. morpholine) critically influence κ/μ/δ receptor selectivity. Bulkier groups enhance κ selectivity .
  • Structural Validation : X-ray crystallography confirms the planar geometry of THIQ-3-CA derivatives, essential for receptor binding .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (THIQ-CA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including neuroprotective effects, antioxidant activity, potential antidepressant effects, and its role in cancer therapy.

Chemical Structure and Properties

THIQ-CA is characterized by a bicyclic structure formed by a fused isoquinoline and piperidine ring with a carboxamide group at the 3-position. The stereochemistry at this position is crucial for its biological interactions and efficacy.

Neuroprotective Effects

THIQ-CA has been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from apoptosis and promote cell survival under stress conditions. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals, which helps in preventing oxidative stress-related damage. This property is beneficial in various pathological conditions where oxidative stress is a contributing factor.

Antidepressant Activity

Studies suggest that tetrahydroisoquinoline derivatives, including THIQ-CA, can influence neurotransmitter systems associated with mood regulation. This potential antidepressant activity warrants further investigation into its mechanisms and therapeutic applications .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of THIQ-CA derivatives. For instance, compounds derived from THIQ-CA have shown anti-proliferative activities against various cancer cell lines. One study demonstrated that certain derivatives could induce apoptosis in Jurkat cells by activating caspase-3 pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of THIQ-CA is essential for optimizing its biological activity. Research has identified several analogs with enhanced potency against specific biological targets. For example, modifications to the carboxamide group have been shown to improve binding affinity to proteins involved in apoptosis regulation, such as Bcl-2 and Mcl-1 .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineStructureLacks carboxamide group; used in addiction studies.
N-Methyl-(1R)-tetrahydroisoquinolineStructureExhibits different receptor binding profiles; potential analgesic properties.
6-Methoxy-(1R)-tetrahydroisoquinolineStructureContains methoxy group; studied for anti-inflammatory effects.

The unique features of THIQ-CA stem from its specific stereochemistry and functional groups that enhance its interaction with biological targets compared to other tetrahydroisoquinolines.

Case Studies

  • Neuroprotection : A study demonstrated that THIQ-CA derivatives could significantly reduce neuronal cell death in models of oxidative stress, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's.
  • Cancer Therapy : In vitro assays revealed that THIQ-CA analogs could inhibit the growth of various cancer cell lines with IC50 values below 10 nM, indicating strong anti-cancer properties .
  • Antidepressant Effects : A behavioral study indicated that THIQ-CA administration led to increased serotonin levels in animal models, supporting its potential as an antidepressant agent .

Q & A

Q. What are the common synthetic routes for 1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, and how are intermediates purified?

The synthesis typically involves coupling reactions between 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and amines using reagents like HOBt, DCC, or HBTU in solvents such as THF or CH₂Cl₂. For example, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) or BBr₃, followed by purification via silica gel chromatography . Key steps include optimizing reaction conditions (e.g., NEt₃ for pH control) and characterizing intermediates via ¹H/¹³C NMR and mass spectrometry .

Q. How is the structural integrity of this compound derivatives confirmed experimentally?

Structural validation relies on multimodal analysis :

  • ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., distinguishing Boc-protected vs. free amine intermediates) .
  • Mass spectrometry (MS) for molecular weight verification, often using ESI or MALDI-TOF .
  • Elemental analysis to ensure purity (>95% by combustion analysis) .
  • Optical rotation measurements for chiral centers, critical in enantioselective syntheses (e.g., [α]D values for (S)-configured derivatives) .

Q. What solvent systems and reagents are optimal for coupling reactions involving tetrahydroisoquinoline-3-carboxylic acid?

Polar aprotic solvents (THF, CH₃CN) with coupling agents like HBTU or BOP yield high efficiency. For example, HBTU in THF/CH₃CN mixtures facilitates amide bond formation between Boc-7-hydroxy-D-Tic-OH and amines, achieving >80% yields after purification . Acid-sensitive intermediates require mild deprotection (e.g., TFA in CH₂Cl₂) to avoid side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) impact κ-opioid receptor selectivity and antagonism?

SAR studies reveal that N-alkylation and aromatic substitution significantly modulate receptor affinity. For instance:

  • Introducing a 4-methylpiperidine side chain (as in 4-Me-PDTic) enhances κ-opioid selectivity (Ke = 0.37 nM) with >8,100-fold selectivity over δ-opioid receptors .
  • 7-Hydroxy groups improve binding affinity, while methylation at R3/R4 positions reduces off-target μ-opioid activity . Methodological note: Use [³⁵S]GTPγS binding assays to quantify antagonism and compare Ke values across receptor subtypes .

Q. What strategies resolve contradictions in substituent effects on HDAC inhibition vs. opioid receptor antagonism?

Discrepancies arise when substituents like hydroxamic acid moieties enhance HDAC8 inhibition (IC₅₀ = mid-nM) but reduce opioid receptor binding. To address this:

  • Perform parallel SAR studies for each target (e.g., HDAC vs. κ-opioid).
  • Use computational docking to predict steric clashes or electronic mismatches (e.g., hydroxamic acid’s chelation with HDAC Zn²⁺ vs. opioid receptor hydrophobicity) .
  • Validate with in vitro functional assays (e.g., antiproliferative screens for HDACi; GTPγS for opioid activity) .

Q. How can in vitro pharmacokinetic parameters (e.g., log BB, CNS MPO) predict brain penetration of tetrahydroisoquinoline derivatives?

Central nervous system multiparameter optimization (CNS MPO) scores, combined with log BB calculations , predict blood-brain barrier penetration. For example, 4-Me-PDTic (log BB = 0.8, CNS MPO = 4.2) showed rat brain-to-plasma ratios >1, confirmed via LC-MS pharmacokinetic studies . Key parameters include molecular weight (<450 Da), hydrogen-bond donors ≤3, and topological polar surface area <70 Ų .

Q. What methodologies validate the role of tetrahydroisoquinoline-3-carboxamides as organocatalysts in asymmetric synthesis?

Catalytic activity is assessed via:

  • Asymmetric aldol reactions using N-substituted derivatives (e.g., (S)-N-(1-phenylethyl) analogs), monitored by enantiomeric excess (ee) via chiral HPLC .
  • Kinetic resolution studies to compare turnover frequencies (TOF) and stereoselectivity factors (s) .
  • X-ray crystallography of catalyst-substrate complexes to identify key hydrogen-bonding interactions (e.g., TIQs with ketone substrates) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding methyl group effects on bioactivity?

Methylation at R1/R2 (phenolic sites) often enhances receptor binding, while R3/R4 methylation can sterically hinder interactions. For example:

  • 8d–p analogs with R3 methyl groups showed reduced κ-opioid affinity but improved HDAC inhibition .
  • Resolution requires systematic SAR mapping (e.g., positional scanning libraries) and molecular dynamics simulations to differentiate steric vs. electronic contributions .

Non-Opioid Applications

Q. What evidence supports tetrahydroisoquinoline-3-carboxamides as histone deacetylase (HDAC) inhibitors?

Hydroxamic acid derivatives (e.g., compound 25e ) exhibit nanomolar HDAC8 inhibition (IC₅₀ = 12 nM) and antitumor activity in MDA-MB-231 xenografts, outperforming SAHA (vorinostat) in vivo. Mechanism: Chelation of Zn²⁺ in HDAC active sites, confirmed by X-ray co-crystallography .

Q. How are tetrahydroisoquinoline-3-carboxamides applied in organocatalytic asymmetric reactions?

Chiral N-substituted derivatives (e.g., (S)-2-benzyl-N-(2,6-diisopropylphenyl) analogs) catalyze asymmetric allylation with >90% ee. Key steps include oxidation to N-oxides for enhanced Lewis basicity and substrate activation via H-bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
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1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

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